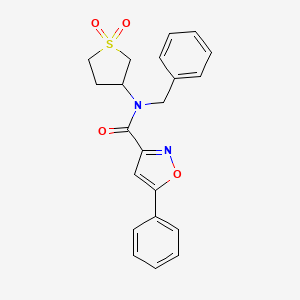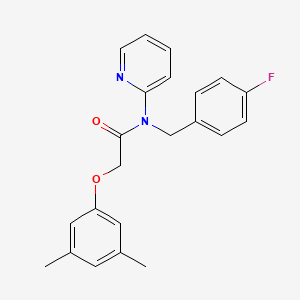![molecular formula C24H18N4O4 B11347482 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898477-71-9](/img/structure/B11347482.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of benzodioxin, phenyldiazenyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Phenyldiazenyl Group: This involves the diazotization of aniline derivatives followed by coupling with phenolic compounds.
Construction of the Oxazole Ring: This step usually involves the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxin, phenyldiazenyl, and oxazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. This makes it a potential candidate for drug development.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxin moiety may interact with enzymes or receptors, while the phenyldiazenyl group could participate in redox reactions. The oxazole ring may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzoxathiine derivatives: These compounds share the benzodioxin core but contain sulfur instead of oxygen, leading to different chemical properties and reactivity.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have similar structural features but differ in their functional groups, affecting their biological activity.
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide lies in its combination of benzodioxin, phenyldiazenyl, and oxazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
898477-71-9 |
|---|---|
Molecular Formula |
C24H18N4O4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H18N4O4/c29-24(25-17-7-9-19(10-8-17)27-26-18-4-2-1-3-5-18)20-15-22(32-28-20)16-6-11-21-23(14-16)31-13-12-30-21/h1-11,14-15H,12-13H2,(H,25,29) |
InChI Key |
NEGMNGZWYCIKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-3,5-dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11347403.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B11347413.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11347416.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347418.png)


![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide](/img/structure/B11347435.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11347442.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11347456.png)
![[1-(Benzylsulfonyl)piperidin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11347466.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11347468.png)
![2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11347479.png)
![N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11347490.png)
